- The Reaction of 1,2-amino alcohols with carbon dioxide in the presence of 2-pyrrolidone electrogenerated base. New synthesis of chiral oxazolidin-2-onesJournal of Organic Chemistry, 2000, 65(15), 4759-4761,
Cas no 95530-58-8 ((R)-4-Isopropyloxazolidin-2-one)

95530-58-8 structure
商品名:(R)-4-Isopropyloxazolidin-2-one
(R)-4-Isopropyloxazolidin-2-one 化学的及び物理的性質
名前と識別子
-
- (R)-4-Isopropyloxazolidin-2-one
- R-(+)-4-Isopropyl-2-oxazolidinone
- (R)-4-Isopropyl-2-oxazolidinone
- (4R)-(+)-4-ISOPROPYL-2-OXAZOLIDINONE
- (4R)-4-propan-2-yl-1,3-oxazolidin-2-one
- (R)-(+)-4-isopropyl-2-oxazolidinone
- (4R)-4-(1-Methylethyl)-2-oxazolidinone (ACI)
- 2-Oxazolidinone, 4-(1-methylethyl)-, (R)- (ZCI)
- (4R)-(+)-4-Isopropyl-2-oxazolidone
- (4R)-4-(Propan-2-yl)-1,3-oxazolidin-2-one
- (4R)-4-Isopropyl-1,3-oxazolidin-2-one
- (4R)-4-Isopropyl-2-oxazolidinone
- (4R)-4-Isopropyloxazolidin-2-one
- 4(R)-(1-methylethyl)-2-oxazolidinone
- NS00126832
- CS-W002320
- SCHEMBL136994
- EN300-7040473
- AKOS015838442
- (R)-4-isopropyl oxazolidinone
- 4-(R) -isopropyl-2-oxazolidinone
- 2-Oxazolidinone, 4-(1-methylethyl)-, (4R)-
- (4R)-4-(2-Propyl)oxazolidin-2-one
- AS-14047
- (R)-(+)-4-Isopropyl-2-oxazolidinone, 99%
- HY-W002320
- DTXSID90348923
- MFCD00075172
- I0572
- (R)-(-)-4-Isopropyl-2-oxazolidinone
- TD8068
- 95530-58-8
- (R)-4-iso-propyloxazolidin-2-one
- (R)-(+) -4-Isopropyl-2-oxazolidinone
-
- MDL: MFCD00075172
- インチ: 1S/C6H11NO2/c1-4(2)5-3-9-6(8)7-5/h4-5H,3H2,1-2H3,(H,7,8)/t5-/m0/s1
- InChIKey: YBUPWRYTXGAWJX-YFKPBYRVSA-N
- ほほえんだ: C([C@@H]1COC(=O)N1)(C)C
- BRN: 5376658
計算された属性
- せいみつぶんしりょう: 129.07900
- どういたいしつりょう: 129.078978594g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 122
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 2
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 38.3Ų
じっけんとくせい
- 色と性状: はくしょくけっしょう
- 密度みつど: 1.04 g/cm3
- ゆうかいてん: 69.0 to 74.0 deg-C
- ふってん: 291.1°C at 760 mmHg
- フラッシュポイント: 129.9 °C
- 屈折率: 1.4300 (estimate)
- すいようせい: 解体
- PSA: 38.33000
- LogP: 1.07960
- かんど: 湿度に敏感である
- ようかいせい: 未確定
- 光学活性: [α]20/D +17°, c = 6 in ethanol
- ひせんこうど: -18 º (c=1, ethanol)
(R)-4-Isopropyloxazolidin-2-one セキュリティ情報
- 危害声明: H302-H315-H319-H332-H335
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S22-S24/25
- 福カードFコード:3
-
危険物標識:
- ちょぞうじょうけん:Sealed in dry,Room Temperature
- リスク用語:R36/37/38
(R)-4-Isopropyloxazolidin-2-one 税関データ
- 税関コード:29349990
- 税関データ:
中国税関コード:
29349990
(R)-4-Isopropyloxazolidin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM109211-25g |
2-oxazolidinone, 4-(1-Methylethyl)-, (4R)- |
95530-58-8 | 98% | 25g |
$96 | 2024-07-18 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | I0572-5G |
(R)-4-Isopropyl-2-oxazolidinone |
95530-58-8 | >98.0%(GC) | 5g |
¥230.00 | 2024-04-15 | |
Key Organics Ltd | AS-14047-50MG |
(R)-4-Isopropyl-2-oxazolidinone |
95530-58-8 | >98% | 50mg |
£102.00 | 2025-02-08 | |
eNovation Chemicals LLC | D382491-250g |
(R)-4-Isopropyl-2-oxazolidinone |
95530-58-8 | 97% | 250g |
$2600 | 2023-09-03 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L14518-250mg |
(4R)-(+)-4-Isopropyl-2-oxazolidinone, 98+% |
95530-58-8 | 98+% | 250mg |
¥713.00 | 2023-03-14 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | I088A-25g |
(R)-4-Isopropyloxazolidin-2-one |
95530-58-8 | 99% | 25g |
¥560.9 | 2023-09-02 | |
Key Organics Ltd | AS-14047-5G |
(R)-4-Isopropyl-2-oxazolidinone |
95530-58-8 | >98% | 5g |
£146.00 | 2023-02-16 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R87670-1g |
(R)-4-Isopropyloxazolidin-2-one |
95530-58-8 | 1g |
¥36.0 | 2021-09-08 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R87670-10g |
(R)-4-Isopropyloxazolidin-2-one |
95530-58-8 | 10g |
¥276.0 | 2021-09-08 | ||
Ambeed | A176198-10g |
(R)-4-Isopropyloxazolidin-2-one |
95530-58-8 | 98% | 10g |
$33.0 | 2025-02-20 |
(R)-4-Isopropyloxazolidin-2-one 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1 Reagents: Tetraethylammonium perchlorate Catalysts: 2-Pyrrolidone Solvents: Acetonitrile
1.2 -
1.3 Reagents: Tosyl chloride
1.2 -
1.3 Reagents: Tosyl chloride
リファレンス
ごうせいかいろ 2
はんのうじょうけん
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water
1.2 Solvents: Ethyl acetate
1.2 Solvents: Ethyl acetate
リファレンス
- N-Carbamylamino alcohols as the precursors of oxazolidinones via nitrosation-deamination reactionSynlett, 2000, (2), 189-192,
ごうせいかいろ 3
はんのうじょうけん
1.1 Reagents: Sodium acetate , Tetrabutylammonium tetrafluoroborate Catalysts: Palladium diacetate Solvents: Acetonitrile
リファレンス
- Palladium-catalyzed electrochemical carbonylation of 2-amino-1-alkanols to oxazolidin-2-ones under very mild conditionsTetrahedron Letters, 2001, 42(20), 3451-3453,
ごうせいかいろ 4
はんのうじょうけん
1.1 Reagents: Potassium carbonate
リファレンス
- Ene-Reactions and Allylsilane Cyclization for High Diastereoselective Construction of Cyclopentane- and Cyclohexane- Derivatives1990, , ,,
ごうせいかいろ 5
はんのうじょうけん
リファレンス
- Preparation of 4-amino-3-hydroxybutyric acid residue-containing peptides as renin inhibitors, European Patent Organization, , ,
ごうせいかいろ 6
はんのうじょうけん
1.1 Reagents: Potassium carbonate ; 3 h, 130 °C
リファレンス
- On the structure and chiroptical properties of (S)-4-isopropyloxazolidin-2-oneTetrahedron: Asymmetry, 2008, 19(9), 1068-1077,
ごうせいかいろ 7
はんのうじょうけん
1.1 Solvents: Toluene
リファレンス
- Synthesis of optically active cis-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid via intramolecular alkylation of a chiral enolateJournal of Organic Chemistry, 1987, 52(14), 3168-9,
ごうせいかいろ 8
はんのうじょうけん
1.1 Reagents: Cesium carbonate , Diethyl bromomalonate Solvents: Acetonitrile ; 20 h, 20 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
リファレンス
- Chemoselective room temperature E1cB N-N cleavage of oxazolidinone hydrazides from enantioselective aldehyde α-hydrazination: synthesis of (+)-1,4-dideoxyallonojirimycinOrganic & Biomolecular Chemistry, 2016, 14(5), 1545-1549,
ごうせいかいろ 9
はんのうじょうけん
1.1 Catalysts: Cesium carbonate Solvents: DMSO-d6 ; rt → -196 °C; 1 atm, 25 °C; 24 h, 1 atm, 150 °C
リファレンス
- Dehydrative synthesis of chiral oxazolidinones catalyzed by alkali metal carbonates under low pressure of CO2Tetrahedron Letters, 2013, 54(35), 4717-4720,
ごうせいかいろ 10
はんのうじょうけん
1.1 Reagents: Benzenemethanethiol, lithium salt (1:1) Solvents: Methanol , Tetrahydrofuran
リファレンス
- Practical preparation of chiral 4-substituted 2-oxazolidinonesChemistry Letters, 1992, (6), 991-4,
ごうせいかいろ 11
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
1.2 Reagents: Acetone , Zinc Solvents: Acetic acid
1.2 Reagents: Acetone , Zinc Solvents: Acetic acid
リファレンス
- Direct organo-catalytic asymmetric α-amination of aldehydes - a simple approach to optically active α-amino aldehydes, α-amino alcohols, and α-amino acidsAngewandte Chemie, 2002, 41(10), 1790-1793,
ごうせいかいろ 12
はんのうじょうけん
1.1 Catalysts: Zinc chloride Solvents: Chlorobenzene ; 48 h, reflux
リファレンス
- Method for synthesis (R)-4-isopropyl oxazolinyl-2-one as chiral compound and its application in benzaldehyde and benzamide reaction, Baylis-Hillman reaction and allylic alkylation reaction, China, , ,
ごうせいかいろ 13
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Toluene
リファレンス
- Synthesis of Putative Polyketide Precursors and Intermediates2007, , ,,
ごうせいかいろ 14
はんのうじょうけん
1.1 Reagents: Potassium carbonate ; 3 h, 130 °C
リファレンス
- An enantioselective strategy for the synthesis of (S)-Tylophorine via one-pot intramolecular Schmidt/Bischler-Napieralski/Imine-reduction cascade sequenceJournal of Organic Chemistry, 2013, 78(6), 2775-2779,
ごうせいかいろ 15
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Diethyl carbonate ; 145 °C
リファレンス
- Synthesis of salicylic acid-based 1,3,4-oxadiazole derivatives coupled with chiral oxazolidinones: novel hybrid heterocycles as antitumor agentsLetters in Drug Design & Discovery, 2014, 11(10), 1133-1142,
ごうせいかいろ 16
はんのうじょうけん
1.1 Catalysts: Tetrabutylammonium difluorotriphenylsilicate Solvents: DMSO-d6 ; 12 h, 0.1 MPa, 150 °C
リファレンス
- Preparation of cyclic urethanes by cyclization of amino alcohols and carbon dioxide using anionic fluoro compound catalysts, Japan, , ,
ごうせいかいろ 17
はんのうじょうけん
1.1 Catalysts: Cesium carbonate Solvents: DMSO-d6 ; 24 h, 1 atm, 150 °C
リファレンス
- Method for preparation of cyclic urethanes by reaction of amino alcohols with carbon dioxide, Japan, , ,
ごうせいかいろ 18
はんのうじょうけん
1.1 Reagents: Sulfuric acid , Potassium borohydride Solvents: Tetrahydrofuran , Water ; 4 - 6 h, 10 - 40 °C; 1 h, 10 - 40 °C; 1 h, reflux; 2 h, 64 - 66 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 2 h, 98 - 100 °C
1.3 Reagents: Potassium carbonate ; 1 h, 60 - 80 °C; 1 h, 60 - 80 °C
1.4 Reagents: Hydroperoxide, 1,1-dimethylethyl, potassium salt (1:1) ; 60 °C; 60 °C → 90 °C; 1 h, 70 - 90 °C
1.5 Reagents: Water ; 10 min
1.2 Reagents: Sodium hydroxide Solvents: Water ; 2 h, 98 - 100 °C
1.3 Reagents: Potassium carbonate ; 1 h, 60 - 80 °C; 1 h, 60 - 80 °C
1.4 Reagents: Hydroperoxide, 1,1-dimethylethyl, potassium salt (1:1) ; 60 °C; 60 °C → 90 °C; 1 h, 70 - 90 °C
1.5 Reagents: Water ; 10 min
リファレンス
- Process for preparation of chiral 4-substituted-2-oxazolidinones from chiral amino acids, China, , ,
ごうせいかいろ 19
はんのうじょうけん
1.1 Reagents: Potassium carbonate ; 3 h, 130 °C
リファレンス
- Synthesis of (R)-2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl 4-methylbenzenesulfonateAdvanced Materials Research (Durnten-Zurich, 2014, 881, 881-883,
ごうせいかいろ 20
はんのうじょうけん
1.1 Reagents: Catechol , 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Triphenyl phosphate Solvents: (Trifluoromethyl)benzene ; 24 h, 0.7 MPa, 140 °C
リファレンス
- Method for the preparation of cyclic urethane, Japan, , ,
(R)-4-Isopropyloxazolidin-2-one Raw materials
- Carbamic acid, N-[(1R)-1-(hydroxymethyl)-2-methylpropyl]-, ethyl ester
- Phenylmethyl N-[(4R)-4-(1-methylethyl)-2-oxo-3-oxazolidinyl]carbamate
- Carbamic acid, N-[(1R)-1-(hydroxymethyl)-2-methylpropyl]-, methyl ester
- (2R)-2-amino-3-methyl-butanoic acid
- L-Valinol
- N,N'-Carbonyldiimidazole
- D-Valinol
- 2-Oxazolidinone, 3-[(2-methoxy-7,7-dimethylbicyclo[2.2.1]hept-1-yl)carbonyl]-4-(1-methylethyl)-, [1S-[1α(S*),2β,4β]]-
- Acetylurea
(R)-4-Isopropyloxazolidin-2-one Preparation Products
(R)-4-Isopropyloxazolidin-2-one サプライヤー
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:95530-58-8)(R)-(+)-4-Isopropyl-2-oxazolidinone
注文番号:2471906
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Friday, 18 April 2025 17:06
価格 ($):discuss personally
(R)-4-Isopropyloxazolidin-2-one 関連文献
-
Tetsu Ando,Rei Yamakawa Nat. Prod. Rep. 2015 32 1007
-
Christopher H. Hendon,Davide Tiana,Alexander T. Murray,David R. Carbery,Aron Walsh Chem. Sci. 2013 4 4278
-
Qiaoning Ma,Xiaodi Yang,Xinsheng Lei,Guo-Qiang Lin Org. Chem. Front. 2019 6 773
-
4. Asymmetric synthesis of the northern segment of ephedradine CMichael G. N. Russell,Raymond Baker,Richard G. Ball,Steven R. Thomas,Nancy N. Tsou,José L. Castro J. Chem. Soc. Perkin Trans. 1 2000 893
-
Majid M. Heravi,Vahideh Zadsirjan,Behnaz Farajpour RSC Adv. 2016 6 30498
95530-58-8 ((R)-4-Isopropyloxazolidin-2-one) 関連製品
- 17016-83-0((S)-4-Isopropyl-2-oxazolidinone)
- 16112-60-0(4-Ethyl-1,3-oxazolidin-2-one)
- 1805542-29-3(4-(Aminomethyl)-5-(difluoromethyl)-2-iodo-3-methylpyridine)
- 1697520-47-0(2-(2-Methoxyacetyl)-5,5-dimethylcyclohexane-1,3-dione)
- 2171754-01-9(3-N,2-dicyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidopropanoic acid)
- 1187927-90-7(3-(4-Nitrophenoxy)piperidine hydrochloride)
- 1115871-63-0(N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide)
- 65171-68-8(Diethyl 2-{[(2-ethoxy-2-oxoethyl)amino]methylene}malonate)
- 1479392-93-2(3-(aminomethyl)-3-(2-bromophenyl)cyclobutan-1-ol)
- 1903602-46-9(4-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione)
推奨される供給者
Amadis Chemical Company Limited
(CAS:95530-58-8)(R)-4-Isopropyloxazolidin-2-one

清らかである:99%
はかる:100g
価格 ($):287.0
Hubei Henglvyuan Technology Co., Ltd
(CAS:95530-58-8)(R)-4-Isopropyloxazolidin-2-one

清らかである:
はかる:
価格 ($):問い合わせ/問い合わせ